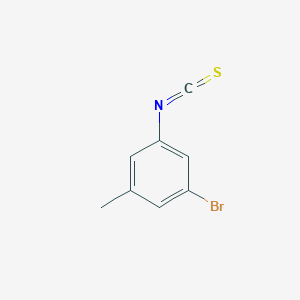

3-Bromo-5-methylphenyl Isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNS |

|---|---|

Molecular Weight |

228.11 g/mol |

IUPAC Name |

1-bromo-3-isothiocyanato-5-methylbenzene |

InChI |

InChI=1S/C8H6BrNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |

InChI Key |

BKDXJZMDCHAOCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Methylphenyl Isothiocyanate

Modern Approaches to Aryl Isothiocyanate Synthesis from Primary Amines

The conversion of primary amines to isothiocyanates is a cornerstone of synthetic organic chemistry. While the classic approach involves the use of highly toxic thiophosgene (B130339), contemporary methods have largely shifted towards safer and more versatile alternatives. nih.govrsc.org The most prevalent modern strategy involves the in situ generation of dithiocarbamate (B8719985) salts from the reaction of a primary amine with carbon disulfide, followed by decomposition and desulfurization to yield the target isothiocyanate. nih.govrsc.orgchemrxiv.org

A variety of reagents have been developed to facilitate this transformation, broadening the substrate scope to include electron-rich and electron-deficient anilines. chemrxiv.org For instance, phenyl chlorothionoformate has been employed as an efficient thiocarbonyl-transfer reagent. chemrxiv.orgresearchgate.net This can be used in a one-pot process for electron-rich aryl amines or a two-step approach for more challenging, electron-deficient amines. chemrxiv.orgresearchgate.net Other notable methods include copper-catalyzed isothiocyanation using reagents like the Langlois reagent (F3CSO2Na) and diethyl phosphonate. chemrxiv.org These modern techniques offer significant advantages in terms of safety, efficiency, and functional group tolerance. rsc.org

Direct Thiocarbonylation and Desulfurization Protocols

The reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts is a widely used thiocarbonylation method. nih.govchemrxiv.org The subsequent desulfurization of this intermediate is the key step to affording the isothiocyanate. rsc.org A multitude of desulfurization reagents have been developed, each with specific advantages regarding reaction conditions, substrate scope, and efficiency. nih.govmdpi.com

Commonly used desulfurizing agents include:

Tosyl Chloride (TsCl) : A facile and general protocol uses tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org

Propane Phosphonic Acid Anhydride (T3P®) : This reagent is considered a green, safe, and user-friendly option that provides isothiocyanates in good yields and high purity, with the advantage of forming water-soluble byproducts that simplify purification. organic-chemistry.orgorganic-chemistry.org

Triphosgene (B27547) : Used in conjunction with a co-solvent system, triphosgene provides a mild and efficient method for converting dithiocarbamates to isothiocyanates with high yields and excellent functional group compatibility. nih.govtandfonline.com

Sodium Persulfate (Na2S2O8) : This reagent enables an efficient synthesis in water, accommodating a wide range of functional groups. rsc.org

Other Reagents : A variety of other reagents such as hydrogen peroxide, iodine, di-tert-butyl dicarbonate (B1257347) (Boc2O), and cyanuric chloride have also been successfully employed for this transformation. nih.govchemrxiv.orgmdpi.com

The choice of reagent can be critical, especially for amines with electron-deficient groups, where traditional methods may be less effective. rsc.orgchemrxiv.org

| Desulfurization Reagent | Key Features | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | General and facile protocol. | Amine, CS₂, Et₃N, then TsCl. | organic-chemistry.org |

| Propane Phosphonic Acid Anhydride (T3P®) | Green, safe reagent; water-soluble byproducts. | One-pot reaction with amine, CS₂, and T3P®. | organic-chemistry.org |

| Triphosgene (BTC) | Mild conditions, high yields, good functional group tolerance. | (CH₃)₂CO-CS₂ co-solvent system. | tandfonline.com |

| Sodium Persulfate (Na₂S₂O₈) | Enables synthesis in water; good chemoselectivity. | Aqueous, basic conditions. | rsc.org |

| Iodine | Rapid reaction with commercially available reagents. | CS₂, iodine, and TBAI. | rsc.org |

Catalytic and Green Chemistry Innovations in Isothiocyanate Preparation

The principles of green chemistry are increasingly being integrated into isothiocyanate synthesis to reduce environmental impact and improve safety. nih.gov Key innovations include the use of catalytic systems, alternative energy sources, and environmentally benign solvents.

Catalytic Methods : Amine bases, such as DBU and triethylamine, can be used in catalytic amounts to promote the conversion of isocyanides to isothiocyanates using elemental sulfur or Lawesson's reagent. nih.govrsc.orgtandfonline.com This minimizes waste compared to stoichiometric reagent use.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the synthesis of isothiocyanates, leading to higher yields in much shorter reaction times compared to conventional heating. mdpi.comtandfonline.com This is particularly effective for the thionation of isocyanides with Lawesson's reagent and for the conversion of dithiocarbamates. mdpi.comtandfonline.com

Aqueous Synthesis : The development of protocols that use water as a solvent represents a major step forward in green synthesis. For example, the desulfurization of dithiocarbamates using sodium persulfate can be performed efficiently in water. rsc.org

Photocatalysis : Visible-light photocatalysis offers a mild, metal-free method for synthesizing isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org Using a photocatalyst like Rose Bengal under green LED light promotes the reaction efficiently at ambient temperatures. organic-chemistry.org

| Green Innovation | Methodology | Advantages | Reference |

|---|---|---|---|

| Catalysis | Amine-catalyzed sulfurization of isocyanides. | Reduces reagent loading, avoids toxic metals. | nih.govrsc.org |

| Microwave Irradiation | Microwave-assisted thionation of isocyanides. | Drastically reduced reaction times, higher yields. | tandfonline.com |

| Aqueous Solvent | Na₂S₂O₈-mediated desulfurization in water. | Avoids volatile organic solvents, improves safety. | rsc.org |

| Visible-Light Photocatalysis | Rose Bengal catalyzed reaction of amines and CS₂. | Mild, metal-free conditions, uses light as energy source. | organic-chemistry.org |

Yield Enhancement and Reaction Purity Considerations in Synthesis

Achieving high yields and purity is paramount in the synthesis of 3-bromo-5-methylphenyl isothiocyanate. Several factors influence the outcome of the reaction. The choice of desulfurizing agent and reaction conditions is critical. For example, using T3P® as a desulfurating agent not only provides high yields (up to 94%) but also simplifies purification due to its water-soluble byproducts, thereby enhancing final product purity. organic-chemistry.org

In protocols involving Lawesson's reagent, microwave-assisted synthesis consistently provides higher yields in shorter times compared to conventional heating. tandfonline.com For a library of 20 structurally diverse isothiocyanates, microwave methods yielded products in 53-96% yield with high purity. tandfonline.com

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Methylphenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Moiety

The isothiocyanate functional group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by various nucleophiles. This reactivity is the basis for the synthesis of a wide array of derivatives, including thioureas, thiocarbamates, and dithiocarbamates.

The reaction between 3-Bromo-5-methylphenyl Isothiocyanate and primary or secondary amines is a robust and efficient method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thiourea (B124793) derivatives, respectively. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. This addition reaction is typically rapid and proceeds in high yield under mild conditions. The resulting thiourea derivatives are important scaffolds in medicinal chemistry and organocatalysis.

Table 1: Synthesis of Thiourea Derivatives from this compound Illustrative examples of the reaction with various amines.

| Amine Nucleophile | Product Name |

| Aniline (B41778) | 1-(3-Bromo-5-methylphenyl)-3-phenylthiourea |

| Benzylamine | 1-Benzyl-3-(3-bromo-5-methylphenyl)thiourea |

| Piperidine | (3-Bromo-5-methylphenyl)carbamothioyl(piperidin-1-yl)methanethione |

| Cyclohexylamine | 1-(3-Bromo-5-methylphenyl)-3-cyclohexylthiourea |

In a reaction analogous to that with amines, alcohols and phenols can act as nucleophiles, attacking the isothiocyanate carbon to yield O-alkyl or O-aryl thiocarbamates. This reaction often requires basic conditions or catalysis to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting thiocarbamate products are valuable in agrochemicals and as synthetic intermediates.

Thiols are potent nucleophiles that readily react with isothiocyanates to form dithiocarbamate (B8719985) adducts. nih.gov This nucleophilic addition is catalyzed by the formation of a thiolate anion, which subsequently attacks the electrophilic carbon of the isothiocyanate. acs.org The reaction is generally efficient and reversible, a characteristic that distinguishes it from additions involving amines or alcohols. nih.gov This reversibility allows dithiocarbamates to act as transport forms of the parent isothiocyanate in certain contexts. nih.gov

Reactivity Enabled by the Aryl Halogen Substituent (Bromine)

The bromine atom attached to the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. It also influences the ring's susceptibility to other substitution patterns.

The presence of an aryl bromide allows this compound to be a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemrxiv.orgorganic-chemistry.org This method is highly effective for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. chemrxiv.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. youtube.com The process is typically co-catalyzed by palladium and copper salts in the presence of a base. The Sonogashira coupling is a powerful tool for constructing arylethynyl structures, which are prevalent in materials science and pharmaceuticals.

Table 2: Potential Cross-Coupling Reactions of this compound Representative coupling partners for Suzuki-Miyaura and Sonogashira reactions.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 3-Isothiocyanato-5-methyl-1,1'-biphenyl |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 3-Isothiocyanato-4'-methoxy-5-methyl-1,1'-biphenyl |

| Sonogashira | Phenylacetylene | 1-Methyl-3-(phenylethynyl)-5-isothiocyanatobenzene |

| Sonogashira | Ethynyltrimethylsilane | 1-Methyl-3-isothiocyanato-5-((trimethylsilyl)ethynyl)benzene |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as bromide, on an aromatic ring. The classic SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In the case of this compound, the primary substituents are located meta to the bromine atom. The methyl group is weakly electron-donating, while the isothiocyanate group is electron-withdrawing. Because neither of these groups is in an ortho or para position, they cannot provide the necessary resonance stabilization for the Meisenheimer complex. Consequently, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Reactivity of the Methyl Substituent and Benzylic Functionalization Potential

The presence of a methyl group on the aromatic ring of this compound introduces a site for potential benzylic functionalization. The benzylic position, the carbon atom of the methyl group directly attached to the benzene (B151609) ring, is known to be more reactive than a typical alkyl C-H bond due to the ability of the benzene ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance.

Benzylic Halogenation:

One of the most common reactions involving a benzylic methyl group is free-radical halogenation. Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat would be expected to result in the selective bromination of the methyl group. masterorganicchemistry.com This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration) to form the benzylic bromide and a new bromine radical, which continues the chain. masterorganicchemistry.com

The expected product of this reaction would be 3-bromo-5-(bromomethyl)phenyl isothiocyanate. The general mechanism for benzylic bromination with NBS is outlined below:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation Step 1: A bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and HBr.

Propagation Step 2: The benzylic radical reacts with Br₂ (generated from the reaction of HBr with NBS) to form 3-bromo-5-(bromomethyl)phenyl isothiocyanate and a bromine radical. masterorganicchemistry.com

Termination: Combination of any two radicals.

Benzylic Oxidation:

The methyl group of this compound can also undergo oxidation to various oxidation states, including alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. masterorganicchemistry.commdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely oxidize the methyl group all the way to a carboxylic acid, yielding 3-bromo-5-isothiocyanatobenzoic acid. masterorganicchemistry.com This transformation is particularly favorable because the benzylic C-H bonds are relatively weak. masterorganicchemistry.com

Milder and more selective oxidation methods could potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. For instance, the use of reagents like manganese dioxide (MnO₂) might selectively oxidize the methyl group to an aldehyde. The resulting 3-bromo-5-formylphenyl isothiocyanate would be a valuable intermediate for further synthetic transformations.

The potential benzylic functionalization reactions of this compound are summarized in the table below.

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | 3-Bromo-5-(bromomethyl)phenyl isothiocyanate |

| Benzylic Oxidation (Strong) | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 3-Bromo-5-isothiocyanatobenzoic acid |

| Benzylic Oxidation (Mild) | Manganese Dioxide (MnO₂) | 3-Bromo-5-formylphenyl isothiocyanate |

Cyclization Reactions and Intramolecular Transformations

The structure of this compound, featuring an isothiocyanate group and a bromine atom on the aromatic ring, offers possibilities for intramolecular cyclization reactions, particularly under conditions that promote the formation of a new heterocyclic ring.

Synthesis of Benzothiazoles:

A plausible intramolecular cyclization could lead to the formation of a benzothiazole (B30560) ring system. While the bromine and isothiocyanate groups in this compound are not in an ortho relationship, which is typically required for direct intramolecular cyclization, rearrangement or the introduction of another functional group could facilitate such a reaction.

For instance, if the bromine atom were positioned ortho to the isothiocyanate group, intramolecular cyclization could be induced. In the case of this compound, a synthetic strategy could involve the introduction of a nucleophilic group at the position ortho to the isothiocyanate, potentially via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, although the latter might be challenging due to the presence of the reactive isothiocyanate group.

A more direct, albeit hypothetical, pathway could involve a rearrangement or a reaction that brings a reactive center in proximity to the isothiocyanate. For example, if the methyl group were first functionalized to an amine (e.g., via reduction of a nitro group introduced at the ortho position), this amino group could then react intramolecularly with the isothiocyanate to form a thiourea, which could subsequently undergo cyclization.

The synthesis of benzothiazoles from o-aminothiophenols and isothiocyanates is a well-established method. nih.govekb.eg While not a direct intramolecular cyclization of the starting compound, it highlights the potential for the isothiocyanate group to participate in the formation of this heterocyclic system.

Other Potential Intramolecular Transformations:

The isothiocyanate group is a versatile functional group that can react with a variety of nucleophiles. researchgate.netresearchgate.net If a nucleophilic center were to be generated on the side chain of a functionalized methyl group (for example, a hydroxyl or amino group on a benzylic carbon), an intramolecular cyclization could occur. For example, if the methyl group were oxidized to a hydroxymethyl group, the resulting alcohol could potentially add to the isothiocyanate group to form a five- or six-membered ring containing a thiocarbamate linkage, especially under basic or acidic catalysis.

The table below outlines some hypothetical intramolecular cyclization pathways for derivatives of this compound.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| 2-Amino-3-bromo-5-methylphenyl isothiocyanate | Intramolecular nucleophilic addition | Substituted Benzothiadiazine derivative |

| 3-Bromo-5-(hydroxymethyl)phenyl isothiocyanate | Intramolecular nucleophilic addition | Cyclic thiocarbamate |

| 3-Bromo-5-(aminomethyl)phenyl isothiocyanate | Intramolecular nucleophilic addition | Cyclic thiourea |

It is important to note that these are potential reaction pathways based on the known reactivity of the functional groups present in this compound and its derivatives. Specific experimental studies would be required to confirm the feasibility and outcomes of these transformations.

Computational and Theoretical Chemical Investigations

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding chemical reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

For 3-Bromo-5-methylphenyl Isothiocyanate, DFT calculations would typically show the HOMO's electron density distributed across the π-system of the aromatic ring, influenced by the electron-donating methyl group. Conversely, the LUMO is expected to be localized primarily on the electron-withdrawing isothiocyanate (-N=C=S) functional group. This separation of FMOs indicates the potential for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 1: Representative FMO Properties and Global Reactivity Descriptors Calculated via DFT

The following are illustrative values typical for similar aromatic isothiocyanates and are meant to represent the output of a DFT analysis.

| Parameter | Symbol | Typical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential | I | 6.5 eV | Energy to remove an electron |

| Electron Affinity | A | 1.2 eV | Energy released when gaining an electron |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.38 eV⁻¹ | Reciprocal of hardness |

| Electronegativity | χ | 3.85 eV | Power to attract electrons |

| Chemical Potential | µ | -3.85 eV | "Escaping tendency" of electrons |

| Electrophilicity Index | ω | 2.79 eV | Propensity to accept electrons |

This is an interactive data table. You can sort and filter the data as needed.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps predict how a molecule will interact with other charged species and identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative electrostatic potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are favorable for nucleophilic attack. wolfram.comyoutube.com

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative sulfur and nitrogen atoms of the isothiocyanate group, indicating these are the primary sites for interaction with electrophiles.

Positive Potential (Blue/Green): Localized on the central carbon atom of the -N=C=S group, making it a prime target for nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would also exhibit positive potential.

Global reactivity descriptors, often derived from FMO energies, provide quantitative measures of a molecule's reactivity. semanticscholar.orgresearchgate.net These indices, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), offer a more nuanced understanding than FMO analysis alone. semanticscholar.org For instance, a high electrophilicity index (ω) indicates a strong capacity to act as an electrophile.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the aromatic ring to the nitrogen atom of the isothiocyanate group.

Theoretical calculations can generate a potential energy surface (PES) by systematically rotating this bond and calculating the molecule's energy at each step. The PES reveals the lowest-energy (most stable) conformations and the energy barriers that must be overcome to transition between them. Such studies would likely show that planar or near-planar conformations, which allow for some degree of electronic conjugation between the ring and the isothiocyanate group, are energetically favored.

Theoretical Prediction of Reaction Mechanisms and Transition States

The isothiocyanate group is a versatile functional group known for its reactivity, particularly towards nucleophiles. Theoretical chemistry can be used to model the mechanisms of these reactions in detail. For example, the reaction of this compound with an amine to form a thiourea (B124793) derivative is a common transformation.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (isothiocyanate and amine) and the final product (thiourea).

Transition State Searching: Locating the transition state (TS) structure, which is the highest energy point along the reaction pathway. The geometry of the TS provides insight into how bonds are formed and broken.

Energy Profile Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate.

These calculations can help distinguish between different possible mechanisms, such as a concerted pathway versus a stepwise mechanism involving a tetrahedral intermediate. researchgate.net

In Silico Modeling of Intermolecular Interactions and Binding Potential

In silico techniques like molecular docking are used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein receptor. nih.gov This is particularly relevant for assessing the potential biological activity of a compound.

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein and calculating the most stable binding poses. The results would provide:

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the interaction. A more negative value indicates stronger binding. nih.gov

Key Intermolecular Interactions: Identification of the specific non-covalent interactions that stabilize the complex. These can include:

Hydrogen bonds: Potentially involving the nitrogen or sulfur atoms of the isothiocyanate group.

Hydrophobic interactions: Between the methylphenyl ring and nonpolar amino acid residues.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms in the protein's active site.

π-π stacking: Between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine or tyrosine.

These computational models provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogues.

Derivatization Strategies and Applications in Heterocyclic Scaffold Synthesis

Construction of Nitrogen- and Sulfur-Containing Heterocyclic Systems

The isothiocyanate functional group (-N=C=S) is a powerful electrophile that readily reacts with nucleophiles containing active hydrogen atoms, such as amines, hydrazines, and thiols. This reactivity is the foundation for its widespread use in the synthesis of heterocyclic systems that incorporate both nitrogen and sulfur atoms, which are common motifs in many biologically active compounds.

The 3-bromo-5-methylphenyl moiety can be incorporated into several five-membered heterocyclic rings, including thiazoles, thiadiazoles, and triazoles. These scaffolds are of significant interest in medicinal chemistry.

Thiadiazole Synthesis : 1,3,4-Thiadiazole (B1197879) derivatives can be synthesized using 3-bromo-5-methylphenyl isothiocyanate as a key starting material. nih.govpharmedicopublishers.comekb.eg A common route involves the initial reaction of the isothiocyanate with a hydrazine (B178648) derivative, such as hydrazine hydrate, to form a thiosemicarbazide (B42300) intermediate. nih.govnih.gov This intermediate can then undergo intramolecular cyclization under acidic conditions (e.g., using sulfuric acid or phosphoryl chloride) or oxidative cyclization (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the 1,3,4-thiadiazole ring. nih.govpharmedicopublishers.comnih.gov This method allows for the introduction of the 3-bromo-5-methylphenylamino group at position 2 or 5 of the thiadiazole core.

Triazole Synthesis : Similarly, 1,2,4-triazole (B32235) derivatives can be prepared from the same thiosemicarbazide intermediate derived from this compound. nih.gov By treating the thiosemicarbazide with a base, such as sodium hydroxide, intramolecular cyclization occurs with the elimination of hydrogen sulfide (B99878) to form the 1,2,4-triazole-3-thiol ring system. nih.gov This provides a scaffold where the 3-bromo-5-methylphenyl group is attached to the triazole ring via a nitrogen atom.

Thiazole (B1198619) Synthesis : The synthesis of thiazole derivatives often proceeds through the reaction of a thiourea (B124793) or thiosemicarbazone intermediate with an α-haloketone, a pathway known as the Hantzsch thiazole synthesis. nih.govorientjchem.org this compound can react with an amine to form a disubstituted thiourea, which can then be cyclized to form a 2-aminothiazole (B372263) derivative. This approach embeds the substituted phenyl group into the final thiazole structure, which is a core component of many pharmacologically active molecules. nih.gov

The following table summarizes representative heterocyclic systems that can be synthesized using this compound.

| Heterocyclic System | General Synthetic Route | Key Intermediate |

| 1,3,4-Thiadiazole | Reaction with a hydrazine derivative followed by acid-catalyzed or oxidative cyclization. nih.govnih.gov | N-(3-bromo-5-methylphenyl)hydrazine-1-carbothioamide |

| 1,2,4-Triazole | Reaction with a hydrazine derivative followed by base-catalyzed cyclization. nih.gov | N-(3-bromo-5-methylphenyl)hydrazine-1-carbothioamide |

| Thiazole | Reaction with an amine to form a thiourea, followed by cyclization with an α-haloketone. nih.govorientjchem.org | 1-(3-bromo-5-methylphenyl)thiourea |

The reactivity of this compound also extends to the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and material science.

Quinazoline Derivatives : Quinazolinones are a prominent class of fused heterocycles. The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been reported via the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in the presence of a base like triethylamine. researchgate.net This reaction can be adapted using this compound and an appropriate anthranilic acid derivative to produce quinazolinone scaffolds bearing the 3-bromo-5-methylphenyl group at the N-3 position. researchgate.net These structures serve as precursors for a wide range of biologically active compounds. nih.govnih.gov

Benzothiazine Derivatives : 1,3-Benzothiazines are another important class of sulfur- and nitrogen-containing fused heterocycles. General synthetic strategies often involve the reaction of isothiocyanates with ortho-substituted anilines or phenols. For instance, reaction with o-aminobenzyl alcohol or related compounds can lead to the formation of the benzothiazine ring system. The use of this compound in such reactions would yield benzothiazines with this specific substitution pattern, allowing for further molecular exploration.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and properties of a lead compound. science.govmdpi.commdpi.com This is achieved by systematically modifying the chemical structure of the molecule and evaluating the impact of these changes on its efficacy and potency. nih.gov

This compound is an excellent building block for generating analogues for SAR studies. mdpi.com By incorporating the 3-bromo-5-methylphenyl group into a bioactive scaffold, chemists can probe the effects of its specific electronic and steric features:

Bromo Group : The bromine atom is an electron-withdrawing group and a potential halogen bond donor. Its presence can influence the molecule's electronic distribution, membrane permeability, and binding affinity to target proteins.

Methyl Group : The methyl group is a small, lipophilic substituent that can impact the molecule's solubility and steric interactions within a receptor's binding pocket.

By synthesizing a series of compounds where this moiety is present, researchers can compare their activity to analogues with different substituents (e.g., chloro, fluoro, methoxy, or hydrogen) at the same positions to build a comprehensive SAR model. nih.gov This systematic approach provides critical insights into the molecular interactions governing the compound's biological function and guides the design of more potent and selective therapeutic agents. science.govmdpi.com

Integration into Combinatorial Chemistry and DNA-Encoded Libraries

Combinatorial chemistry and DNA-encoded libraries (DELs) are high-throughput technologies used to synthesize and screen vast numbers of compounds simultaneously, accelerating the drug discovery process. nih.govnih.gov The robust and predictable reactivity of isothiocyanates makes them well-suited for these platforms.

This compound can be effectively used as a building block in these synthetic strategies. nih.gov In combinatorial synthesis, it can be reacted with a library of amines or hydrazines attached to a solid support to generate a diverse collection of thioureas or thiosemicarbazides, which can be further cyclized into various heterocyclic scaffolds.

In the context of DELs, a DNA oligonucleotide serves as a unique barcode for each chemical structure. nih.govnih.gov this compound can be coupled to a DNA-linked scaffold, often containing a primary or secondary amine, to introduce the 3-bromo-5-methylphenyl group as one of the variable "R-groups" in the library. The mild reaction conditions typically required for isothiocyanate couplings are compatible with the stability of the DNA tag, making it a reliable reagent for generating libraries containing billions of distinct compounds for screening against biological targets.

Utilization as Building Blocks for Complex Organic Molecules

A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound exemplifies a versatile building block due to its dual functionality. researchgate.netchemrxiv.org

Reactive Handle for Heterocycle Formation : As detailed previously, the isothiocyanate group is a key functional group for constructing a wide array of nitrogen- and sulfur-containing heterocycles. nih.govjocpr.commdpi.com

Site for Further Functionalization : The bromine atom on the aromatic ring serves as a valuable handle for subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions). researchgate.netmdpi.com This allows for the attachment of other aryl, alkyl, or amino groups, enabling the extension and elaboration of the molecular framework.

This bifunctionality permits a modular approach to synthesis. First, the isothiocyanate group can be used to construct a core heterocyclic scaffold. Subsequently, the bromo group can be modified to build out the periphery of the molecule, leading to the efficient assembly of complex, highly functionalized organic compounds. semanticscholar.org This strategic use as a building block is crucial for creating novel chemical entities for applications in medicine, materials science, and agrochemicals. chemrxiv.org

Exploration of Biological Activities in in Vitro and Preclinical Models

Antimicrobial Research (In Vitro)

Further research is required to elucidate the specific biological and therapeutic properties of 3-Bromo-5-methylphenyl Isothiocyanate.

Antibacterial and Antifungal Efficacy Against Pathogen Strains

Aromatic isothiocyanates have demonstrated significant efficacy against a broad spectrum of bacterial and fungal pathogens. The antimicrobial activity is influenced by the nature and position of substituents on the phenyl ring. Studies on various isothiocyanates have established their potential to inhibit the growth of clinically relevant microbes.

For instance, benzyl (B1604629) isothiocyanate (BITC) has shown strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg·mL⁻¹. nih.govresearchgate.net Phenyl isothiocyanate (PITC) has been reported to have a minimum inhibitory concentration (MIC) of 1000 µg/mL against both Escherichia coli and Staphylococcus aureus. researchgate.netresearchgate.netnih.gov The antimicrobial potential of various isothiocyanates extends to a range of pathogenic microorganisms, including Salmonella Montevideo, Listeria monocytogenes, and Vibrio parahaemolyticus. nih.gov

Antimicrobial Efficacy of Representative Aromatic Isothiocyanates

| Compound | Pathogen Strain | Efficacy (MIC) | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg·mL⁻¹ | nih.govresearchgate.net |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 µg·mL⁻¹ | frontiersin.org |

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 µg/mL | researchgate.netresearchgate.netnih.gov |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 µg/mL | researchgate.netresearchgate.netnih.gov |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 µg·mL⁻¹ | frontiersin.org |

Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial action of isothiocyanates is generally attributed to their ability to interact with and disrupt essential cellular components. The primary mechanism involves the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as the sulfhydryl groups of amino acids in proteins. nih.gov

At the cellular level, the antimicrobial effects of aromatic isothiocyanates are multifaceted:

Disruption of Membrane Integrity: Phenyl isothiocyanate has been shown to disturb the function of bacterial cell membranes, leading to cellular disruption and loss of membrane integrity, which ultimately triggers cell death. researchgate.netresearchgate.netnih.gov This disruption can cause leakage of intracellular components and disrupt the electrochemical gradients necessary for cellular function. Aromatic isothiocyanates are thought to be particularly effective in this regard due to their ability to traverse bacterial membrane structures. nih.gov

Enzyme Inhibition: Isothiocyanates can inactivate essential enzymes by binding to their sulfhydryl groups. nih.gov This can disrupt critical metabolic pathways. For example, allyl isothiocyanate has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase, enzymes crucial for ribonucleotide synthesis and energy metabolism, respectively. nih.gov This interference with key enzymatic functions is a significant contributor to the antimicrobial effect.

Induction of Oxidative Stress: The interaction of isothiocyanates with cellular thiols can lead to the formation of reactive oxygen species (ROS), inducing oxidative stress within the microbial cell and contributing to its demise. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

The biological potency of isothiocyanates is intricately linked to their chemical structure. The nature of the side chain attached to the isothiocyanate group plays a crucial role in determining the antimicrobial efficacy.

While direct SAR studies for this compound are not available, general principles for substituted phenyl isothiocyanates can be inferred.

Halogen Substitution (Bromine): The presence of a halogen atom like bromine on the phenyl ring is generally associated with an increase in antimicrobial activity. Halogenation can enhance the lipophilicity of the molecule, facilitating its passage across microbial cell membranes. Furthermore, electron-withdrawing substituents such as halogens can increase the electrophilicity of the isothiocyanate carbon atom, making it more reactive towards nucleophilic targets within the microbial cell. nih.gov Studies on other halogenated compounds have shown that ortho- and para- halogenated isomers were often more active than the corresponding meta- halogenated isomers, suggesting that the position of the substituent is also a critical factor. nih.gov

Alkyl Substitution (Methyl): The effect of a methyl group on the biological potency is less straightforward and can depend on its position on the aromatic ring. Generally, the presence of an aromatic ring itself is considered fundamental for the antibacterial effectiveness of isothiocyanates. nih.govresearchgate.net The addition of a methyl group can influence the compound's lipophilicity and steric properties, which in turn can affect its interaction with molecular targets.

The primary pharmacophore responsible for the biological activity of this class of compounds is unequivocally the isothiocyanate (-N=C=S) group . Its electrophilic carbon atom is the key to its reactivity with biological nucleophiles.

Key structural motifs that influence the antimicrobial potency include:

Molecular Target Identification and Validation (In Vitro/Theoretical)

The identification of specific molecular targets for isothiocyanates in microbial cells is an ongoing area of research. Based on their known reactivity, the primary targets are proteins containing accessible sulfhydryl groups.

Enzymes with Cysteine Residues: A wide range of enzymes that are crucial for microbial survival and contain cysteine in their active sites are potential targets. These include enzymes involved in cellular respiration, metabolism, and cell wall synthesis. The covalent modification of these enzymes by isothiocyanates leads to their inactivation. nih.gov

Regulatory Proteins: Isothiocyanates may also target regulatory proteins that control gene expression and other cellular processes. By modifying these proteins, they can disrupt the normal functioning of the microbial cell.

While specific molecular docking and theoretical studies for this compound are not prevalent in the literature, computational approaches have been used to investigate the interaction of other isothiocyanates with biological targets. nih.gov Such studies can help in predicting the binding affinities and modes of interaction with microbial proteins, thereby aiding in the validation of potential molecular targets.

Future Research Trajectories and Broader Academic Implications

Development of Novel Synthetic Routes for Diverse Analogues

Future research into 3-Bromo-5-methylphenyl Isothiocyanate will likely prioritize the development of novel, efficient, and sustainable synthetic routes to generate a diverse library of structural analogues. Traditional methods for synthesizing aryl isothiocyanates often rely on harsh reagents like thiophosgene (B130339) or carbon disulfide. rsc.org Modern advancements, however, are moving towards safer and more versatile catalytic systems. rsc.orgmdpi.com One promising avenue is the expansion of copper-catalyzed isothiocyanation reactions, which can offer milder conditions and broader functional group tolerance, allowing for the synthesis of complex analogues. rsc.org

Another key area is the utilization of elemental sulfur as a cheap and abundant sulfur source. mdpi.com Recent methodologies involving the amine-catalyzed sulfurization of isocyanides with elemental sulfur present a more sustainable approach. rsc.org This could be adapted for the synthesis of this compound analogues by first generating the corresponding isocyanide from 3-bromo-5-methylaniline. Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, which could be applied to the classical reaction of primary amines with carbon disulfide to rapidly produce a variety of derivatives. researchgate.net

Future synthetic strategies will likely focus on one-pot procedures and C-H functionalization techniques. rsc.orgacs.org Direct C-H thiocyanation of an appropriate precursor followed by isomerization could provide a more atom-economical route to the target compound and its derivatives. acs.orgresearchgate.net The development of these advanced methods is crucial for accessing novel structures with modified electronic and steric properties, which is essential for exploring their broader applications. rsc.orgrsc.org

| Synthesis Strategy | Precursors | Key Features | Potential Advantage for Analogue Synthesis |

| Copper-Catalyzed Isothiocyanation | Primary amines, Langlois reagent | Mild reaction conditions, good functional group tolerance. rsc.org | Allows for the introduction of sensitive functional groups onto the aromatic ring. |

| Amine-Catalyzed Sulfurization | Isocyanides, Elemental Sulfur | High sustainability, avoids toxic reagents like CS2. rsc.org | "Green" approach for creating a diverse library of compounds. |

| Microwave-Assisted Synthesis | Primary amines, Carbon Disulfide | Rapid reaction times, scalable. researchgate.net | High-throughput synthesis of multiple analogues for screening purposes. |

| C-H Functionalization | Substituted Toluene Derivatives | High atom economy, direct synthesis pathway. acs.org | Efficient route to novel analogues by modifying different positions on the aromatic core. |

Advanced Reactivity Exploration and Catalytic Transformations

The isothiocyanate (-N=C=S) group is a versatile functional group known for its reactivity with a wide range of nucleophiles, making it a valuable synthon in organic chemistry. arkat-usa.org The electrophilic carbon atom is susceptible to attack by amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. Future research on this compound will explore its reactivity in advanced catalytic transformations to construct complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. arkat-usa.orgnih.gov

A significant area of future exploration is the use of this compound in multicomponent reactions (MCRs). rsc.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. Additionally, its participation in cycloaddition reactions, particularly with dipolarophiles, can lead to the synthesis of novel five- and six-membered sulfur- and nitrogen-containing heterocycles. arkat-usa.org

The development of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations is a key research trajectory. For instance, visible-light photoredox catalysis could enable previously inaccessible transformations, such as the selective aminoisothiocyanation of dienes. researchgate.net The unique electronic properties conferred by the bromo and methyl substituents on the phenyl ring may influence the reactivity of the isothiocyanate group, and exploring these effects in catalytic cycles will be a subject of detailed investigation.

Deepening Computational Insights into Mechanism and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the reactivity and reaction mechanisms of this compound at a molecular level. nih.govchemrxiv.orgnih.gov Future research will heavily rely on these in silico methods to predict reaction outcomes, optimize reaction conditions, and design novel catalysts. By calculating the energies of transition states and intermediates, researchers can elucidate complex reaction pathways for its transformations, such as cycloadditions or reactions with nucleophiles. chemrxiv.org

A key focus will be on understanding the role of the bromo and methyl substituents in modulating the electronic structure of the isothiocyanate group. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's nucleophilic and electrophilic character, helping to explain its reactivity patterns. nih.gov These computational studies can guide the rational design of experiments, saving time and resources.

Furthermore, computational docking simulations can predict the binding modes and affinities of this compound and its derivatives with biological targets, such as enzymes. nih.gov This can help in understanding its mechanism of action and in designing more potent and selective analogues. The combination of DFT calculations with molecular docking will be instrumental in correlating the compound's structure with its biological activity, providing a deeper understanding of its therapeutic potential. nih.govnih.gov

Discovery of Uncharted Biological Targets and Pathways

Isothiocyanates as a class are known for their broad biological activities, including anticancer and anti-inflammatory properties. rsc.orgnih.govnih.gov These effects are often mediated by their ability to react with cysteine residues on proteins, thereby modulating protein function. nih.gov A major future research trajectory for this compound will be the identification of its specific biological targets and the elucidation of the molecular pathways it perturbs.

Initial investigations would involve screening the compound against a panel of cancer cell lines to identify potential anticancer activity. nih.gov For active compounds, target identification studies using techniques like activity-based protein profiling (ABPP) could be employed. This would help in identifying specific proteins that covalently bind to the isothiocyanate. Computational studies have suggested that isothiocyanates can inhibit proteasomal cysteine deubiquitinases like USP14 and UCHL5, and this could be a potential target class to investigate for this compound. nih.gov

Beyond cancer, the anti-inflammatory and antimicrobial potential of this compound and its analogues should be explored. rsc.orgresearchgate.net Research could focus on its effects on key inflammatory pathways, such as NF-κB signaling, or its ability to inhibit the growth of pathogenic bacteria and fungi. researchgate.net Identifying novel biological targets is crucial for understanding the compound's mechanism of action and for the rational design of new therapeutic agents. nih.gov

| Potential Biological Target Class | Rationale based on Isothiocyanate Chemistry | Example Proteins/Pathways |

| Deubiquitinating Enzymes (DUBs) | Isothiocyanates can covalently modify catalytic cysteine residues. nih.gov | USP14, UCHL5 |

| Kinases | Cysteine residues in or near active sites can be targeted. | MAP Kinase Signaling researchgate.net |

| Transcription Factors | Modification of cysteine residues can alter DNA binding or protein-protein interactions. | Keap1-Nrf2 pathway, NF-κB |

| Metabolic Enzymes | Inhibition of enzymes involved in carcinogen activation. researchgate.net | Cytochrome P450 (Phase I enzymes) researchgate.net |

Potential as Chemical Probes for Biological Research

The inherent reactivity of the isothiocyanate group towards nucleophilic amino acid residues like cysteine makes this compound an attractive scaffold for the development of chemical probes. acs.org These probes are valuable tools for studying biological systems, enabling the visualization, identification, and functional characterization of proteins.

One major application is in the design of activity-based probes (ABPs). By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the 3-bromo-5-methylphenyl scaffold, researchers can create probes that covalently label specific proteins in complex biological samples. This would allow for the identification of novel protein targets and the study of their roles in disease. nih.gov

Furthermore, the this compound core could be incorporated into fluorescent probes. acs.org By conjugating it to a fluorophore like a BODIPY dye, it is possible to create sensors that change their fluorescent properties upon reacting with a specific biological target. Such probes could be used for cellular imaging to visualize the localization and activity of target proteins in real-time. The development of these chemical biology tools will be essential for dissecting the compound's mechanism of action and exploring its broader utility in biomedical research.

Synergistic Applications in Materials Science and Polymer Chemistry Research

The unique reactivity of the isothiocyanate functional group opens up possibilities for the use of this compound in materials science and polymer chemistry. The ability of the -N=C=S group to react with various nucleophiles can be exploited to create novel polymers or to functionalize the surfaces of materials.

A promising area is the use of aryl isothiocyanates in ring-opening copolymerization (ROCOP). rsc.org For example, the copolymerization of isothiocyanates with epoxides or other cyclic monomers can lead to the formation of poly(thiourethane)s or other sulfur-containing polymers. The resulting polymers from this compound could exhibit interesting properties such as high refractive indices, thermal stability, or metal-binding capabilities due to the presence of sulfur and bromine atoms. rsc.org

Another potential application is in surface modification. The isothiocyanate group can react with amine or thiol groups present on the surface of materials like silica, gold nanoparticles, or polymers. This covalent attachment can be used to impart new properties to the material, such as hydrophobicity, biocompatibility, or antimicrobial activity. The bromo- and methyl-substituted phenyl ring would offer a rigid, well-defined linker with specific steric and electronic characteristics for these applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including analogues of this compound. researchgate.netchemai.io These computational tools can analyze vast datasets to predict chemical properties, biological activities, and reaction outcomes, thereby accelerating the research process. researchgate.net

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on a dataset of isothiocyanate analogues and their measured biological activities, it is possible to build models that can predict the activity of new, unsynthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

AI can also be used to predict the outcomes of chemical reactions. chemai.ioresearchgate.net ML models can be trained to forecast the yield and selectivity of different synthetic routes for creating analogues of this compound, helping chemists to optimize reaction conditions. researchgate.net Furthermore, generative AI models can design entirely new molecules with desired properties, exploring a much larger chemical space than would be possible through traditional methods alone. nih.gov The application of these in silico techniques will be a crucial component of future research, enabling a more targeted and efficient approach to discovering novel applications for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-methylphenyl isothiocyanate, and how can reaction conditions be systematically optimized?

The synthesis of aryl isothiocyanates like this compound typically involves reacting substituted anilines with thiophosgene or its safer equivalents (e.g., thiocarbonyl diimidazole). A two-step protocol is common:

Thiocarbamoylation : React the aniline precursor (e.g., 3-bromo-5-methylaniline) with CS₂ under basic conditions to form a thiocarbamate intermediate.

Acid-mediated cyclization : Treat the intermediate with HCl or H₂SO₄ to yield the isothiocyanate .

For optimization, employ factorial design (e.g., central composite design) to evaluate parameters like temperature (20–60°C), solvent polarity (dichloromethane vs. THF), and stoichiometry. Reaction progress can be monitored via TLC or FT-IR for the characteristic N=C=S stretch (~2050 cm⁻¹) .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic proton splitting) and ¹³C NMR (C=S resonance at ~130 ppm).

- X-ray crystallography : Use SHELX software for structure refinement. Anisotropic displacement parameters (ORTEP diagrams) resolve positional disorder, while hydrogen bonding networks validate packing stability .

- Elemental analysis : Ensure purity (>95%) by matching experimental C/H/N/Br ratios to theoretical values .

Q. What experimental strategies are recommended for derivatizing this compound in bioanalytical applications?

Derivatization protocols often target the electrophilic isothiocyanate group:

- Thiourea formation : React with primary amines (e.g., dansyl hydrazine) in anhydrous DMF at 25°C for 12 h. Monitor by HPLC-MS.

- Optimization : Use a central composite design to balance reagent molar ratios (1:1–1:3), pH (6.5–8.0), and derivatization time. For example, triethylamine (28 µL) and pH 6.9 maximize yield in histamine assays .

Advanced Research Questions

Q. How do substituent effects (bromo, methyl) influence the reactivity and biological activity of this compound compared to analogs?

- Electronic effects : The electron-withdrawing bromo group enhances electrophilicity at the N=C=S moiety, accelerating nucleophilic additions (e.g., with thiols). Methyl groups ortho to NCS sterically hinder reactions but improve lipid solubility for membrane penetration .

- Bioactivity : Compare MIC/MBC values against Gram-negative (E. coli) vs. Gram-positive (S. aureus) strains. Structural analogs lacking bromine show reduced antimicrobial potency, highlighting halogen-dependent mechanisms .

Q. What computational approaches are suitable for modeling interactions between this compound and biomacromolecules?

- Molecular docking : Use AutoDock Vina to predict binding modes with lysozyme or serum albumin. The bromine atom may occupy hydrophobic pockets, while NCS forms hydrogen bonds with lysine residues.

- MD simulations : GROMACS simulations (100 ns) reveal stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to quantify affinity .

Q. How can regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the bromo substituent in this compound?

Q. What are the key challenges in resolving contradictory crystallographic data for this compound derivatives?

- Disorder modeling : Apply SHELXL’s PART instruction to model split positions for flexible methyl or bromine groups.

- Twinned data : Use TWINABS for scaling and HKL-3000 for integration if twinning is detected (e.g., BASF > 0.4) .

Methodological Considerations

- Contradiction resolution : When spectral data (e.g., NMR vs. X-ray) conflict, cross-validate with high-resolution mass spectrometry (HRMS) and DSC thermal analysis .

- Safety protocols : Handle isothiocyanates in fume hoods due to lachrymatory effects. Store under inert gas (Ar) at −20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.